

Xeruborbactam Isoboxil Demonstrates Potent In Vitro Activity Against NDM-Producing Isolates

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Compound of Interest		
Compound Name:	Xeruborbactam Isoboxil	
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A comprehensive analysis of recent studies highlights the robust performance of **Xeruborbactam Isoboxil** in combination with beta-lactam antibiotics against challenging New Delhi metallo-beta-lactamase (NDM)-producing bacterial isolates. This guide provides a detailed comparison with other beta-lactamase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum cyclic boronate beta-lactamase inhibitor with potent activity against both serine- and metallo-beta-lactamases (MBLs)[1][2]. When paired with a beta-lactam antibiotic such as meropenem, Xeruborbactam restores its efficacy against carbapenem-resistant Enterobacterales (CRE), including those producing the highly problematic NDM carbapenemase[3][4].

Comparative In Vitro Performance

Recent in vitro studies have consistently demonstrated the superiority of Xeruborbactamcontaining combinations against NDM-producing isolates when compared to other available and investigational beta-lactamase inhibitors.

A key advantage of Xeruborbactam is its broad coverage of MBLs, including variants that confer resistance to other inhibitors. For instance, Xeruborbactam has shown potent activity against NDM-9, a variant that is not effectively inhibited by taniborbactam[5][6][7].

The combination of meropenem and Xeruborbactam (MEM-XER) has been shown to be significantly more potent than cefepime-taniborbactam (FEP-TAN) against MBL-producing



CRE. In one study, MEM-XER exhibited an MIC90 of 1 μ g/mL, which was at least 16-fold more potent than FEP-TAN (MIC90 of 16 μ g/mL) against a panel of MBL-producing CRE isolates[1] [8]. Furthermore, over 90% of CRE isolates, including both MBL-positive and MBL-negative strains, had MEM-XER MIC values of $\leq 8 \mu$ g/mL[1][8].

The enhanced potency of Xeruborbactam extends to combinations with other beta-lactams as well, including cefepime, ceftolozane, ceftriaxone, aztreonam, piperacillin, and ertapenem[1][8].

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data from comparative studies, illustrating the in vitro efficacy of Xeruborbactam combinations against NDM-producing Enterobacterales.

Table 1: Comparative MIC Values (µg/mL) of Meropenem-Xeruborbactam and Cefepime-Taniborbactam against NDM-Producing Enterobacterales

Organism/Enz yme	Meropenem Alone	Meropenem- Xeruborbacta m (8 µg/mL)	Cefepime Alone	Cefepime- Taniborbactam (4 µg/mL)
NDM-1- producing E. coli	>64	0.06 - 8	>64	0.5 - >64
NDM-9- producing E. coli	>64	≤0.06 - 1	>64	32 - >64
NDM-producing K. pneumoniae	16 - >64	≤0.06 - 8	32 - >64	1 - >64

Data compiled from multiple sources, specific values may vary based on the isolate's genetic background[5].

Table 2: MIC50 and MIC90 Values (μg/mL) for Meropenem-Xeruborbactam against a Collection of Carbapenemase-Producing Enterobacterales



Isolate Collection	Meropenem- Xeruborbactam MIC50	Meropenem- Xeruborbactam MIC90
300 Clinical Strains	≤0.06	≤0.06
MBL-producing isolates	≤0.06	4

Data from a study evaluating 300 diverse clinical Enterobacterales isolates[4].

Experimental Protocols

The in vitro data presented were primarily generated using the following standardized methodology:

Antimicrobial Susceptibility Testing

- Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07[5].
- Inoculum: Bacterial isolates were grown on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- Test Compounds: Xeruborbactam was tested at a fixed concentration (commonly 4 or 8 μg/mL) in combination with serial two-fold dilutions of the partner beta-lactam antibiotic[1][5].
 Comparator agents were tested according to CLSI recommendations.
- Incubation: The microdilution plates were incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Bacterial Isolates

A diverse panel of clinical and laboratory-engineered bacterial strains was utilized in these studies. This included:

 Isogenic E. coli strains expressing various beta-lactamases, including different NDM variants, under both wild-type and low-permeability conditions[4].

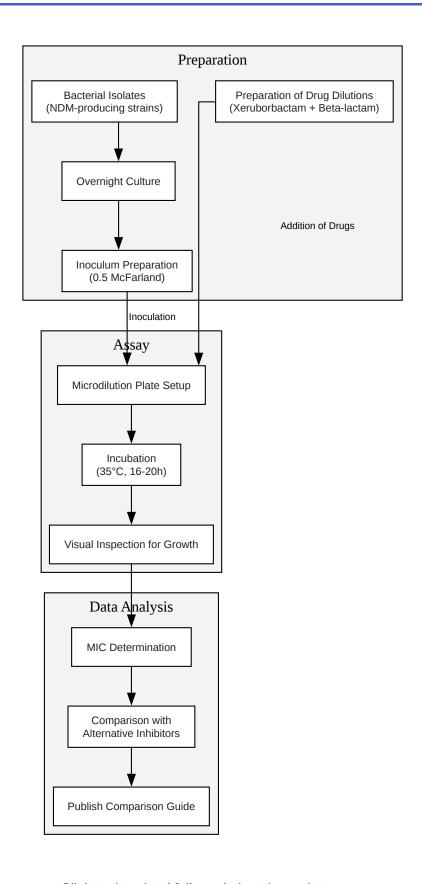


- A broad collection of recent, genetically diverse clinical isolates of Enterobacterales known to produce NDM and other carbapenemases[4].
- Isolates with well-characterized resistance mechanisms, such as porin mutations or efflux pump overexpression, in addition to carbapenemase production[5][9].

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the in vitro performance of **Xeruborbactam Isoboxil**.





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